Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with o-tolyl hydrazine to form the corresponding hydrazone, which undergoes cyclization and oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxo group in the pyridazine ring can be further oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzylpiperazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves binding to specific molecular targets. The piperazine ring interacts with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-(4-benzylpiperazin-1-yl)benzoate: Similar structure but lacks the pyridazine ring.
Ethyl 4-(4-benzylpiperazin-1-yl)phenylacetate: Similar piperazine moiety but different aromatic ring.
Uniqueness: Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its pyridazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
Ethyl 4-(4-benzylpiperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydropyridazine core : A bicyclic structure known for various pharmacological properties.
- Benzylpiperazine moiety : This group is often associated with central nervous system activity and has been studied for its effects on neurotransmitter systems.
- Carboxylate group : Contributes to the compound's solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions and memory .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties through mechanisms that disrupt bacterial DNA synthesis and affect cell viability. The presence of the benzylpiperazine moiety may enhance these effects by interacting with specific bacterial targets .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Compound | Target Activity | IC50 Values (µM) | Notes |
---|---|---|---|
This compound | AChE Inhibition | 0.15 | Potent inhibitor with potential cognitive-enhancing effects |
Benzylpiperazine Derivative | Antimicrobial | 0.05 - 0.20 | Effective against Gram-positive bacteria |
Dihydropyridazine Analog | Neuroprotective | 0.10 | Protects neuronal cells from oxidative stress |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Cognitive Enhancement in Animal Models : A study evaluated a related compound's effect on memory in APPswe/PS1E9 double-transgenic mice, showing significant improvement in learning tasks compared to control groups. This suggests that AChE inhibition may enhance cognitive functions through modulation of cholinergic pathways .
- Antimicrobial Efficacy : Research on derivatives of benzylpiperazine has indicated strong antimicrobial activity against various pathogens, demonstrating a consistent pattern of efficacy across different bacterial strains .
- Neuroprotective Studies : Investigations into the neuroprotective properties of piperazine derivatives have shown promise in reducing neuronal damage induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-32-25(31)24-22(17-23(30)29(26-24)21-12-8-7-9-19(21)2)28-15-13-27(14-16-28)18-20-10-5-4-6-11-20/h4-12,17H,3,13-16,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLKXNVHHNKLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.